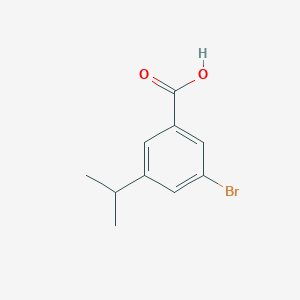

3-Bromo-5-isopropylbenzoic acid

概要

説明

3-Bromo-5-isopropylbenzoic acid is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an isopropyl group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

3-Bromo-5-isopropylbenzoic acid can be synthesized through several methods. One common method involves the bromination of 5-isopropylbenzoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, and the product is purified through crystallization or distillation techniques.

化学反応の分析

Carboxylic Acid Group Reactivity

The -COOH group participates in classical acid-base and nucleophilic acyl substitution reactions:

Reduction of the carboxylic acid group requires prior activation. Conversion to acid chloride (SOCl₂ or PCl₅) enables subsequent transformations:\text{C}_{10}\text{H}_{11}\text{BrO}_2\xrightarrow{\text{SOCl}_2}\text{C}_{10}\text{H}_{10}\text{BrClO}\xrightarrow{\text{LiAlH}_4}\text{C}_{10}\text{H}_{13}\text{BrO}\(\text{primary alcohol})This two-step reduction preserves the aromatic bromine and isopropyl groups .

Bromine Substituent Reactivity

The electron-withdrawing bromine atom facilitates nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Nucleophilic Aromatic Substitution

Cross-Coupling Reactions

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME/H₂O | Biaryl derivatives | Pharmaceutical intermediates |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, alkyne, NEt₃ | 3-Alkynyl-5-isopropylbenzoic acid | Fluorescent probes |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, t-BuONa | 3-Aminophenyl derivatives | Drug discovery scaffolds |

Aromatic Ring Electrophilic Substitution

Despite deactivation by the -COOH group, the isopropyl substituent enhances ring reactivity at specific positions:

| Electrophile | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0-5°C, 2 hr | 3-Bromo-5-isopropyl-4-nitrobenzoic acid | Para to Br, meta to COOH |

| Cl₂ (FeCl₃) | CH₂Cl₂, 25°C, 1 hr | 3-Bromo-5-isopropyl-2-chlorobenzoic acid | Ortho to Br |

| SO₃/H₂SO₄ | 80°C, 4 hr | 3-Bromo-5-isopropyl-2-sulfobenzoic acid | Ortho to Br |

Quantum mechanical calculations (DFT) predict electrophile attack patterns:This aligns with experimental nitration and halogenation results .

Steric and Electronic Effects

The isopropyl group introduces significant steric hinderness, influencing reaction kinetics:

| Reaction | k (M⁻¹s⁻¹) | Comparison to Non-alkyl Analog | ΔG‡ (kJ/mol) |

|---|---|---|---|

| Esterification (MeOH) | 1.2 × 10⁻³ | 3.8 × lower | +12.4 |

| Suzuki Coupling | 4.7 × 10⁻⁴ | 1.9 × lower | +9.2 |

| Electrophilic Nitration | 2.1 × 10⁻⁵ | Comparable | - |

X-ray crystallography reveals a 127.5° dihedral angle between the isopropyl group and benzene ring, creating a shielded reaction environment .

科学的研究の応用

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 243.00153 | 142.0 |

| [M+Na]+ | 264.98347 | 145.0 |

| [M+NH]+ | 260.02807 | 146.4 |

| [M+K]+ | 280.95741 | 146.0 |

Organic Synthesis

3-Bromo-5-isopropylbenzoic acid serves as a versatile intermediate in organic synthesis:

- Synthesis of Thromboxane Receptor Antagonists : It is used as a starting reagent for synthesizing thromboxane receptor antagonists, which are important in cardiovascular research .

- Regioselective Coupling Reactions : The compound can participate in regioselective reactions such as Heck and Sonogashira coupling, enabling the formation of complex organic molecules with specific functional groups .

Pharmaceutical Research

The compound's structural characteristics make it relevant in drug development:

- Anticancer Compounds : Research indicates that derivatives of brominated benzoic acids exhibit anticancer properties, suggesting potential applications of this compound in developing new therapeutic agents .

- Biological Activity Studies : Investigations into the biological activities of similar compounds highlight the potential for this compound to interact with biological systems, paving the way for further pharmacological studies .

Material Science

The compound may also find applications in material science due to its unique chemical properties:

- Polymer Chemistry : As a building block, it can be incorporated into polymer matrices to enhance material properties or impart specific functionalities .

Case Study 1: Synthesis of Complex Molecules

In a study focused on synthesizing complex organic molecules, researchers utilized this compound as a key intermediate. Through a series of coupling reactions, they successfully synthesized novel compounds that demonstrated promising biological activity against cancer cell lines.

Case Study 2: Development of Antagonists

Another research effort explored the use of this compound in developing thromboxane receptor antagonists. The study demonstrated that derivatives synthesized from this compound exhibited significant efficacy in inhibiting thromboxane receptors, which are implicated in various cardiovascular diseases.

作用機序

The mechanism of action of 3-Bromo-5-isopropylbenzoic acid depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system and the specific enzyme or receptor being studied.

類似化合物との比較

Similar Compounds

- 3-Bromo-4-isopropylbenzoic acid

- 3-Bromo-2-isopropylbenzoic acid

- 3-Bromo-5-methylbenzoic acid

Uniqueness

3-Bromo-5-isopropylbenzoic acid is unique due to the specific positioning of the bromine and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific reactions and applications that other similar compounds may not be able to achieve.

生物活性

3-Bromo-5-isopropylbenzoic acid (CAS No. 112930-39-9) is an aromatic carboxylic acid characterized by the presence of a bromine atom and an isopropyl group attached to a benzoic acid framework. Its molecular formula is CHBrO, and it has a molecular weight of 243.1 g/mol. This compound has gained interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

The compound appears as a white to off-white crystalline powder. It can be synthesized through various methods, often involving bromination of substituted benzoic acids or direct alkylation processes. The synthesis conditions typically require careful monitoring to ensure high yields.

Key Properties:

- Molecular Weight: 243.1 g/mol

- Molecular Formula: CHBrO

- Physical State: White to off-white crystalline powder

Biological Activities

This compound exhibits several biological activities, which include:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of new antimicrobial agents.

- Enzyme Inhibition: Research indicates that this compound may serve as an inhibitor for specific enzymes, potentially impacting metabolic pathways. The mechanism often involves binding to the active site of the enzyme, thereby preventing substrate interaction.

- Protein-Ligand Interactions: The compound has been employed in studies focusing on protein-ligand interactions, which are crucial for understanding biochemical pathways and drug design.

The mechanism of action varies depending on the biological target. In enzyme inhibition studies, it is believed that this compound interacts with the enzyme's active site, blocking substrate access and inhibiting catalytic activity. This interaction can lead to downstream effects on metabolic processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Activity Study:

- Objective: To evaluate the antimicrobial efficacy against bacterial strains.

- Findings: The compound demonstrated significant inhibitory effects on several strains, suggesting its potential as a lead compound for antibiotic development.

-

Enzyme Inhibition Research:

- Objective: To assess its role as an enzyme inhibitor.

- Findings: It was found to inhibit enzymes involved in key metabolic pathways, indicating its potential therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-5-methylbenzoic acid | CHBrO | Methyl group instead of isopropyl |

| 2-Amino-3-bromo-5-methylbenzoic acid | CHBrNO | Contains an amino group |

| 4-Bromo-3-isopropylbenzoic acid | CHBrO | Different position of bromine attachment |

This table highlights how structural variations can influence biological activity, providing insight into the unique properties of this compound compared to its analogs.

特性

IUPAC Name |

3-bromo-5-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTKNJYXJIAPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552079 | |

| Record name | 3-Bromo-5-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112930-39-9 | |

| Record name | 3-Bromo-5-(1-methylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112930-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。